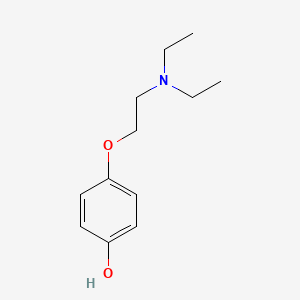

4-(2-Diethylaminoethoxy)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

4-[2-(diethylamino)ethoxy]phenol |

InChI |

InChI=1S/C12H19NO2/c1-3-13(4-2)9-10-15-12-7-5-11(14)6-8-12/h5-8,14H,3-4,9-10H2,1-2H3 |

InChI Key |

BIIUMCSUBSRPPR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 2 Diethylaminoethoxy Phenol

Established Synthetic Routes to 4-(2-Diethylaminoethoxy)phenol

The synthesis of this compound and its derivatives is a topic of interest in medicinal and organic chemistry. The most common and established method for its synthesis is the Williamson ether synthesis.

Multi-step Reaction Schemes and Optimization

The Williamson ether synthesis is a widely used method for preparing ethers. In the context of this compound, this typically involves the reaction of a phenoxide with an alkyl halide. byjus.com The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile and displaces a halide ion from an alkyl halide. byjus.commasterorganicchemistry.com

A common multi-step reaction scheme for a derivative, 1-(4-(2-(Diethylamino)ethoxy)phenyl)-1,2-diphenylethanol, involves the following key steps:

Dissolution : 4-(2-(diethylamino)ethoxy)benzaldehyde is dissolved in an anhydrous ether solvent.

Grignard Reaction : Benzylmagnesium chloride is added dropwise at a controlled temperature (0–5°C) to manage the reaction rate.

Stirring : The mixture is stirred at room temperature for several hours to ensure the reaction goes to completion.

Quenching : The reaction is quenched with water to deactivate the Grignard reagent.

Extraction and Purification : The organic layer is extracted and purified, typically through column chromatography, to isolate the final product.

Optimization of this synthesis often involves adjusting the base strength (e.g., using K₂CO₃ versus NaOH) and the reaction time to minimize side reactions and improve yield.

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. nih.gov For the synthesis of related compounds, various green chemistry techniques have been explored, including:

Microwave-assisted synthesis : This can significantly reduce reaction times.

Ultrasound-assisted synthesis : Another method to accelerate reactions.

Mechanochemical synthesis : Grinding reactants together, often solvent-free.

Use of greener solvents : Replacing hazardous solvents with more benign alternatives like water or deep eutectic solvents (DES). mdpi.comkuleuven.be

One study on the synthesis of 2-arylbenzoxazole derivatives, which involves a precursor synthesized from 4-hydroxybenzaldehyde (B117250), compared conventional methods with sustainable techniques. mdpi.com The sustainable methods, including microwave, ultrasound, and mechanochemical approaches, demonstrated significantly reduced reaction times while achieving comparable or even higher yields. mdpi.comkuleuven.be

Scale-Up Considerations for Research Quantity Production

Scaling up the synthesis of this compound and its derivatives from laboratory to research-scale quantities requires careful consideration of several factors:

Reaction Conditions : Maintaining optimal temperature and pressure during scale-up is crucial for safety and yield. For instance, in the reductive alkylation of m-aminophenol to produce N,N-diethyl-m-aminophenol, the reaction is typically carried out at a temperature up to 150°C and a hydrogen pressure of 20 kg/cm ²G or less. google.com

Reagent Addition : The rate of addition of reagents, such as acetaldehyde (B116499) in the reductive alkylation, needs to be carefully controlled to manage the exothermic nature of the reaction. google.com

Catalyst Removal : In catalytic reactions, the efficient removal of the catalyst (e.g., by filtration) is a key step in the work-up process. google.com

Purification : Distillation is a common method for purifying the final product at a larger scale. This often involves a two-stage distillation process to first remove the solvent and any unreacted starting materials, followed by distillation of the product under vacuum to prevent decomposition at high temperatures. google.com

Advanced Purification Techniques for Research-Grade Purity

Achieving high purity is essential for the use of this compound in research applications. Advanced purification techniques such as chromatography and crystallization are commonly employed.

Chromatographic Methodologies

Column chromatography is a widely used technique for the purification of this compound and its derivatives. mdpi.com

Stationary Phase : Silica gel is a common stationary phase used in column chromatography for these types of compounds.

Mobile Phase (Eluent) : The choice of eluent is critical for achieving good separation. A mixture of solvents, such as chloroform (B151607) and methanol (B129727) in varying gradients, is often used. Another example is a mixture of dichloromethane (B109758) and methanol (100:1). mdpi.com

Detection : The purity of the collected fractions can be monitored using techniques like Thin Layer Chromatography (TLC) and confirmed by High-Performance Liquid Chromatography (HPLC) with UV detection.

Crystallization and Recrystallization Strategies

Crystallization and recrystallization are powerful techniques for purifying solid compounds. illinois.edumt.com

Crystallization : This is an isolation technique where the compound of interest is precipitated from a solution. illinois.edu

Recrystallization : This is a purification technique where an impure solid is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly. The desired compound crystallizes out in a purer form, leaving the impurities dissolved in the solvent. illinois.eduyoutube.com

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mt.com For some related aniline (B41778) derivatives, recrystallization from ethanol/water mixtures has been reported. The process generally involves dissolving the impure solid in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. youtube.com

Derivatization Strategies and Analogue Synthesis

The unique arrangement of functional groups in this compound provides multiple avenues for derivatization, enabling the synthesis of a wide range of analogues for research and potential therapeutic applications.

The phenolic hydroxyl group is a primary site for chemical modification, allowing for the introduction of various substituents to alter the molecule's physicochemical and biological properties.

Etherification: The hydroxyl group can be further etherified. For instance, Williamson ether synthesis, reacting the phenol (B47542) with an appropriate alkyl halide in the presence of a base, can introduce new ether linkages. This approach is fundamental in creating more complex ethers with potentially enhanced biological activity.

Esterification: Reaction with acyl chlorides or anhydrides converts the phenolic hydroxyl group into an ester. For example, derivatization with perfluorooctanoyl chloride has been used to create a derivative suitable for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

Deoxymethylation: For phenolic ethers, which are derivatives of the hydroxyl group, late-stage deoxymethylation can be a powerful tool for functionalization. rsc.org This allows for the re-exposure of the phenolic hydroxyl group for further modification.

Alkylation and Acylation: General alkylation and acylation reactions can be employed to introduce a wide variety of functional groups at the phenolic position, influencing properties like lipophilicity and hydrogen bonding capacity. researchgate.net

A summary of common derivatization reactions for phenolic hydroxyl groups is presented in the table below.

| Reaction Type | Reagent Example | Product Type | Reference |

| Etherification | Alkyl Halide | Ether | |

| Esterification | Acyl Chloride | Ester | nih.gov |

| Silylation | BSTFA | Silyl Ether | researchgate.net |

The diethylamino group is another key site for derivatization, often crucial for modulating a compound's pharmacokinetic profile.

Quaternization: The tertiary amine of the diethylamino group can be quaternized by reacting with alkyl halides to form quaternary ammonium (B1175870) salts. This modification introduces a permanent positive charge, which can significantly alter the molecule's solubility and interaction with biological targets.

Oxidation: The diethylamino moiety can be oxidized to form the corresponding N-oxide. This transformation can impact the compound's metabolic stability and pharmacological activity.

Analogue Synthesis: The entire diethylamino group can be replaced with other cyclic or acyclic amines to explore structure-activity relationships. For instance, analogues incorporating pyrrolidine (B122466) or morpholine (B109124) have been synthesized. mdpi.com The choice of the amine can influence the compound's lipophilicity and binding affinity to specific receptors.

The following table highlights different amine moieties that have been incorporated into analogues.

| Amine Moiety | Significance | Reference |

| Pyrrolidine | Alters basicity and steric profile. | mdpi.com |

| Morpholine | Introduces a more polar and conformationally restricted amine. | mdpi.com |

| N-Methylpiperidine | Modifies lipophilicity and receptor interaction. | scispace.com |

While less common than modifications at the phenolic or amino termini, the ether linkage can also be a target for chemical transformation.

Hydrolysis: Under acidic or basic conditions, the ether linkage can be hydrolyzed to yield 4-hydroxyphenol and 2-diethylaminoethanol. This reaction is often considered in metabolic studies.

Cleavage: More targeted cleavage of the ether bond can be achieved using specific reagents, providing access to the constituent phenol and alcohol fragments for further synthetic manipulation.

The synthesis of precursors and metabolites of this compound and its derivatives is crucial for understanding their biological activity and metabolic fate.

Precursor Synthesis: A common synthetic route to this compound and its aldehyde precursor, 4-(2-diethylaminoethoxy)benzaldehyde, involves the Williamson ether synthesis. This is typically achieved by reacting 4-hydroxybenzaldehyde with 2-chloro-N,N-diethylethanamine hydrochloride in the presence of a base. mdpi.com

Metabolite Synthesis: Phenolic metabolites of related compounds, such as clomiphene which shares the diethylaminoethoxy-phenyl moiety, have been synthesized for biochemical studies. scispace.com These syntheses often involve multi-step sequences including coupling reactions and protection/deprotection strategies. scispace.com For example, the synthesis of hydroxylated and methoxylated metabolites helps in identifying the active forms of a drug and understanding its biotransformation pathways. scispace.com

The table below outlines the synthesis of a key precursor.

| Precursor | Starting Materials | Reaction Type | Reference |

| 4-(2-Diethylaminoethoxy)benzaldehyde | 4-hydroxybenzaldehyde, 2-chloro-N,N-diethylethanamine hydrochloride | Williamson Ether Synthesis | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 4 2 Diethylaminoethoxy Phenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework.

¹H, ¹³C, and Two-Dimensional NMR Techniques

The ¹H NMR spectrum of 4-(2-Diethylaminoethoxy)phenol is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the phenol (B47542) ring typically appear in the downfield region (around 6.8-7.5 ppm) as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. pressbooks.publibretexts.org The protons of the ethoxy chain would be observed as triplets in the range of 3.5-4.5 ppm, deshielded by the adjacent oxygen atoms. pressbooks.publibretexts.org The ethyl groups on the tertiary amine would produce a quartet and a triplet corresponding to the -CH₂- and -CH₃ protons, respectively. The phenolic -OH proton signal is expected as a broad singlet, with a chemical shift that can vary (typically 4-7 ppm) depending on solvent and concentration. libretexts.orgspcmc.ac.in

¹³C NMR spectroscopy provides direct information about the carbon skeleton. udel.edu Aromatic carbons resonate between 110-160 ppm, with the carbon atom bonded to the hydroxyl group (C-OH) appearing most downfield. chemicalbook.com Carbons in the ethoxy chain (O-CH₂-CH₂-N) are expected in the 50-70 ppm range, while the aliphatic carbons of the terminal ethyl groups would appear most upfield (10-40 ppm). udel.edu

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to confirm these assignments. COSY reveals proton-proton coupling relationships, for instance, connecting the adjacent methylene (B1212753) groups in the ethoxy chain. HSQC correlates each proton signal with its directly attached carbon atom, confirming the C-H connectivity throughout the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Structural Fragment |

| Ar-H (ortho to -OR) | ~6.9 (d, 2H) | ~115 | Phenol Ring |

| Ar-H (meta to -OR) | ~6.8 (d, 2H) | ~116 | Phenol Ring |

| Ar-C-OH | - | ~155 | Phenol Ring |

| Ar-C-O | - | ~152 | Phenol Ring |

| O-CH₂ -CH₂-N | ~4.0 (t, 2H) | ~66 | Ethoxy Chain |

| O-CH₂-CH₂ -N | ~2.9 (t, 2H) | ~52 | Ethoxy Chain |

| N-(CH₂ -CH₃)₂ | ~2.7 (q, 4H) | ~48 | Diethylamino Group |

| N-(CH₂-CH₃ )₂ | ~1.1 (t, 6H) | ~12 | Diethylamino Group |

| Ar-OH | ~5.0 (s, 1H) | - | Phenol Hydroxyl |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions. d=doublet, t=triplet, q=quartet, s=singlet.

Advanced Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) Studies for Conformation

While 1D and 2D NMR establish connectivity, Nuclear Overhauser Effect (NOE) experiments provide through-space information, revealing the spatial proximity of protons, which is crucial for determining the molecule's preferred conformation. For this compound, an NOE experiment could confirm the conformation around the ether linkage. For example, irradiation of the aromatic protons ortho to the ether group would be expected to produce an NOE enhancement on the adjacent methylene protons (O-CH₂) of the ethoxy chain, confirming their close spatial relationship. mdpi.com These studies help to build a three-dimensional model of the molecule as it exists in solution.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₂H₁₉NO₂, corresponding to an exact mass of approximately 209.1420 Da. chemsrc.com

In addition to providing the molecular formula, mass spectrometry induces fragmentation of the molecule, and the resulting pattern is a fingerprint that helps to confirm the structure. libretexts.org The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation for phenols is the loss of CO from the molecular ion. docbrown.info Another expected fragmentation is the cleavage of the ether bond or alpha-cleavage next to the nitrogen atom.

Table 2: Plausible HRMS Fragmentation Pattern for this compound

| m/z (Da) | Plausible Formula | Description of Fragment |

| 209.1420 | [C₁₂H₁₉NO₂]⁺ | Molecular Ion (M⁺) |

| 137.0504 | [C₇H₇O₂]⁺ | Loss of diethylaminoethyl radical (•CH₂CH₂N(Et)₂) |

| 109.0653 | [C₆H₅O]⁺ | Cleavage of the ethoxy side chain |

| 100.1126 | [C₆H₁₄N]⁺ | Diethylaminoethyl cation |

| 86.0969 | [C₅H₁₂N]⁺ | Alpha-cleavage, loss of a methyl radical from the diethylamino group |

| 72.0813 | [C₄H₁₀N]⁺ | Diethylamino cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org A change in dipole moment during a vibration results in an IR absorption, while a change in polarizability results in a Raman scattering signal. researchgate.net

The IR spectrum of this compound is expected to show several characteristic bands. A very broad and strong absorption between 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded phenol group. pressbooks.pub Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and ethoxy groups appears just below 3000 cm⁻¹. The C-O stretching of the aryl ether and the phenol C-O bond would result in strong bands in the 1200-1260 cm⁻¹ region. Aromatic C=C stretching vibrations are expected around 1500 and 1600 cm⁻¹. pressbooks.pub

Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, often produce strong signals in Raman spectra. optica.org The symmetric stretching of the C-O-C ether linkage would also be Raman active. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. acs.org

Table 3: Key Vibrational Modes for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected in IR | Expected in Raman |

| 3200-3600 | O-H stretch (Phenol, H-bonded) | Strong, Broad | Weak |

| 3000-3100 | C-H stretch (Aromatic) | Medium | Strong |

| 2850-2980 | C-H stretch (Aliphatic) | Strong | Strong |

| ~1600, ~1500 | C=C stretch (Aromatic Ring) | Strong | Strong |

| 1200-1260 | C-O stretch (Aryl Ether & Phenol) | Strong | Medium |

| ~1120 | C-N stretch (Tertiary Amine) | Medium | Medium |

| 810-840 | C-H bend (p-disubstituted ring) | Strong, out-of-plane | Weak |

X-ray Crystallography of this compound and Co-crystals (if solid forms are researched)

While extensive searches did not yield a publicly available crystal structure for this compound itself, X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional structure of a compound in the solid state. chemistryviews.org Studies on closely related derivatives have been successfully performed, demonstrating the feasibility of this analysis. acs.org

Should a suitable single crystal be obtained, X-ray diffraction analysis would provide precise atomic coordinates, from which all bond lengths, bond angles, and torsional angles can be calculated. kaust.edu.sa This would definitively establish the molecular geometry, including the planarity of the benzene ring and the conformation of the flexible diethylaminoethoxy side chain. Furthermore, crystallography reveals the packing arrangement of molecules in the crystal lattice and identifies key intermolecular interactions, such as hydrogen bonds involving the phenolic hydroxyl group and potential weak C-H···O interactions, which govern the material's solid-state properties. researchgate.net Information on determined crystal structures is typically deposited in public repositories like the Cambridge Structural Database (CSD). chemistryviews.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization (if chiral variants exist/are synthesized)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light. These techniques are exclusively sensitive to chiral molecules. The parent compound, this compound, is achiral and therefore would not show an ECD signal.

However, if a chiral derivative were to be synthesized, chiroptical spectroscopy would be a critical tool for its characterization. For instance, introducing a chiral center, such as a stereogenic carbon on the ethoxy side chain, would produce a pair of enantiomers. These enantiomers would be indistinguishable by most spectroscopic methods like NMR or MS but would produce mirror-image ECD spectra. This allows for the determination of the enantiomeric purity and, often through comparison with theoretical calculations, the absolute configuration of the chiral center.

Biological Activity and Mechanistic Investigations of 4 2 Diethylaminoethoxy Phenol in Preclinical Models

In Vitro Pharmacological Profiling and Cellular Assays

The 4-(2-diethylaminoethoxy)phenyl moiety is a common feature in compounds designed to interact with various biological targets, leading to a wide range of pharmacological effects observed in preclinical models. The diethylaminoethoxy side chain is frequently noted for its role in enabling competitive binding to receptors and enhancing bioavailability.

Compounds incorporating the 4-(2-diethylaminoethoxy)phenol structure have been extensively studied for their ability to bind to various receptors, most notably steroid hormone receptors and neurotransmitter receptors.

The diethylaminoethoxy group is a critical component for the antiestrogenic activity of many compounds, facilitating competitive binding to estrogen receptors (ER). For instance, derivatives of this structure are known to interact with ER, influencing the hypothalamic-pituitary-gonadal axis. ontosight.ai Studies on tamoxifen (B1202) analogues have highlighted the importance of this side chain in modulating selectivity between protein kinase C (PKC) and the estrogen receptor α (ERα). nih.gov One such analogue, compound 6c (a triarylacrylonitrile derivative), demonstrated high selectivity, inhibiting PKC with an IC₅₀ of 80 nM while showing no significant binding to ERα at concentrations up to 10 µM. nih.gov In contrast, tamoxifen itself has an IC₅₀ of 222 nM for ERα binding in the same assay format. nih.gov

Furthermore, indenoisoquinolone derivatives containing the 4-(2-diethylaminoethoxy)phenyl group have been developed as dual-targeting agents for both ERα and vascular endothelial growth factor receptor 2 (VEGFR-2). sci-hub.se

Beyond steroid receptors, this chemical scaffold has been integrated into modulators of muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov The M₁ muscarinic receptor is a target for treating cognitive deficits, and hybrid allosteric modulators have been designed using this moiety. nih.gov The diethylaminoethoxy group is also present in compounds that target the α7 nicotinic acetylcholine receptor. acs.org

Table 1: Receptor Binding/Activity of Selected Compounds Containing the 4-(2-Diethylaminoethoxy)phenyl Moiety

| Compound Class | Specific Compound Example | Target Receptor(s) | Finding | Citation(s) |

|---|---|---|---|---|

| Triarylacrylonitrile | Compound 6c | Protein Kinase C (PKC), Estrogen Receptor α (ERα) | Selectively inhibits PKC (IC₅₀ = 80 nM) with no binding to ERα up to 10 µM. | nih.gov |

| Indenoisoquinolone | Compound 19b | Estrogen Receptor α (ERα), VEGFR-2 | Designed as a dual inhibitor of ERα and VEGFR-2. | sci-hub.se |

| Clomiphene Analogue | HM-Clomiphene | Estrogen Receptors | Interacts with estrogen receptors, influencing the hypothalamic-pituitary-gonadal axis. | ontosight.ai |

| Indolin-2,3-dione | Compound 7 | M₁ Muscarinic Acetylcholine Receptors (mAChRs) | Acts as a hybrid allosteric modulator. | nih.gov |

The 4-(2-diethylaminoethoxy)phenyl group is integral to numerous enzyme inhibitors. The mechanism often involves the molecule binding to the enzyme's active site or an allosteric site, thereby preventing the natural substrate from binding or reducing the enzyme's catalytic efficiency. khanacademy.org

Protein Kinase Inhibition: This moiety is found in potent inhibitors of several protein kinases.

Protein Kinase C (PKC): As mentioned, tamoxifen analogues with this side chain can selectively inhibit PKC. nih.gov Tamoxifen's functional binding site is thought to be the C2 regulatory subunit, and its inhibitory action is competitive with phospholipids. nih.gov

VEGFR Kinase: Benzoxazole (B165842) derivatives incorporating the 4-(2-diethylaminoethoxy)benzylidene structure have been identified as inhibitors of target proteins like VEGFR kinase. mdpi.com Similarly, indenoisoquinolone derivatives act as dual inhibitors of ERα and VEGFR-2. sci-hub.se

Receptor Interacting Protein Kinase-2 (RIPK2): 4-[2-(Diethylamino)ethoxy]aniline serves as a key intermediate in the synthesis of pyrido[2,3-d]pyrimidin-7-one based inhibitors of RIPK2, an enzyme involved in inflammatory signaling. researchgate.net

Other Enzyme Inhibition:

DNA Topoisomerase: Certain benzoxazole derivatives have been shown to inhibit DNA topoisomerases, enzymes critical for managing DNA topology during replication and transcription. mdpi.com

Carbonic Anhydrase (CA): While simple phenols can act as competitive inhibitors of carbonic anhydrase, more complex phenolic compounds often show enhanced activity. mdpi.com The this compound structure, by combining a phenolic moiety with other functional groups, represents a strategy to potentially enhance binding to the enzyme cavity. mdpi.com

The study of enzyme inhibition kinetics, often visualized through Michaelis-Menten or Lineweaver-Burk plots, is crucial for determining the nature of inhibition (e.g., competitive, noncompetitive, uncompetitive). khanacademy.orgnih.gov For competitive inhibitors, the presence of high concentrations of the substrate can overcome the inhibition, a principle that has been demonstrated in studies of tyrosinase inhibitors. nih.gov

Table 2: Enzyme Inhibition by Compounds Featuring the 4-(2-Diethylaminoethoxy)phenyl Group

| Compound Class | Target Enzyme | Type of Inhibition/Activity | Citation(s) |

|---|---|---|---|

| Triarylacrylonitrile Analogue | Protein Kinase C (PKC) | Potent and selective inhibition. | nih.gov |

| Indenoisoquinolone Derivative | VEGFR-2 | Potent inhibitory activity. | sci-hub.se |

| Benzoxazole Derivative | VEGFR Kinase, DNA Topoisomerase | Identified as inhibitors. | mdpi.com |

| Pyrido[2,3-d]pyrimidin-7-one | Receptor Interacting Protein Kinase-2 (RIPK2) | Potent kinase inhibition (e.g., IC₅₀ = 8 ± 4 nM for compound UH15-15). | researchgate.net |

The 4-(2-diethylaminoethoxy)phenyl structure is also found in molecules that modulate the function of ion channels, which are critical for controlling membrane potential and cellular signaling. google.com

Derivatives have been developed as inhibitors of voltage-gated potassium channels. For example, N-(4-(2-(diethylamino)ethoxy)phenyl) derivatives have been investigated for their potential to inhibit the Eag1 (KV10.1) potassium channel, which is implicated in cancer progression. mdpi.com A study on diarylamine KV10.1 inhibitors led to the development of compound 18b , which contains this moiety and showed an improved IC₅₀ value of 214 nM for KV10.1 inhibition. mdpi.com However, a significant challenge remains the selectivity against other channels, particularly the hERG channel, which compound 18b also inhibited. mdpi.com

The structural motif is also present in compounds screened for activity against Transient Receptor Potential Vanilloid 3 (TRPV3) channels, which are calcium-permeable nonselective cation channels. google.com

Compounds containing the this compound core can profoundly influence intracellular signaling cascades.

The Raf-1/MAPK/ERK pathway is a central signaling cascade that controls cell proliferation and differentiation. sci-hub.se The phosphorylation of VEGFR-2 can activate this pathway. sci-hub.se Studies on a dual ERα/VEGFR-2 inhibitor (compound 21c ) containing the diethylaminoethoxy group demonstrated its ability to inhibit the activation of VEGFR-2 and the subsequent signal transduction through the Raf-1/MAPK/ERK pathway in MCF-7 breast cancer cells. sci-hub.se

Additionally, this structural unit is a building block for inhibitors of the NOD-RIPK2 signaling axis, a key pathway in the innate immune response that mediates inflammation. researchgate.net

The physicochemical properties imparted by the this compound moiety can influence the subcellular distribution of the compounds themselves and the localization of cellular proteins. Amphiphilic molecules containing a similar amino-ether structure have been used as tools to study intracellular transport pathways.

For example, U18666A, an amphiphilic amino-steroid with a diethylaminoethoxy group, induces a cellular phenotype mimicking Niemann-Pick type C1 (NPC1) disease by blocking cholesterol egress from late endosomes. nih.gov This leads to the accumulation of cholesterol in these compartments. nih.gov In cells infected with the bacterium Anaplasma phagocytophilum, treatment with U18666A was found to abolish the co-localization of the NPC1 protein with bacterial inclusions, suggesting that the trafficking of NPC1 vesicles is crucial for the infection. nih.gov

Furthermore, studies have shown that disrupting cholesterol transport from late endosomes to the Golgi, which can be induced by U18666A, alters the localization of t-SNARE proteins like SNAP23 and syntaxin-4, moving them from the plasma membrane to intracellular structures. molbiolcell.org This indicates that pathways modulated by such compounds are critical for maintaining the proper localization and function of proteins involved in membrane trafficking.

Mechanistic Studies at the Molecular Level

At the molecular level, the this compound structure contributes to biological activity through several mechanisms. The diethylamino group, being basic, is often protonated at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in the binding pockets of target proteins. This interaction is often crucial for anchoring the ligand.

The flexible ethoxy linker allows the terminal amine and the phenolic ring to adopt optimal positions within a binding site. The phenyl ether structure itself can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Elucidation of Target Engagement Mechanisms

The precise molecular targets of this compound are not extensively defined in publicly available literature. However, research on its derivatives provides insights into potential mechanisms of action. For instance, chalcone (B49325) derivatives incorporating the 4-(2-diethylaminoethoxy)phenyl moiety have been investigated for their ability to interact with specific enzymes. The primary aim of attaching the diethylaminoethoxy group to various molecular skeletons is often to enhance interactions with biological targets. nih.gov

Protein-Ligand Interaction Kinetics (e.g., Surface Plasmon Resonance)

Detailed protein-ligand interaction kinetic data, such as association (kon) and dissociation (koff) rate constants determined by methods like Surface Plasmon Resonance (SPR), are not specifically reported for this compound. SPR is a powerful label-free technique used to measure real-time biomolecular interactions. sigmaaldrich.comrsc.org This method can provide valuable information on the binding affinity and kinetics that govern the interaction between a small molecule (ligand) and its protein target. nih.govnanotempertech.com

For related phenolic compounds and their derivatives, SPR has been utilized to characterize their binding to various targets. For example, SPR has been employed to study the interaction of phenolic species with immobilized proteins, providing insights into their binding affinities. nih.gov The kinetics of protein-ligand binding can be significantly influenced by the local environment and the way proteins are presented, such as being conjugated on a liposome (B1194612) versus a rigid surface. nih.gov While specific SPR data for this compound is lacking, this methodology represents a critical tool for future investigations to quantify its binding kinetics with potential protein targets.

Allosteric Modulation and Cooperative Binding Mechanisms

The potential for this compound or its derivatives to act as allosteric modulators has been explored in the context of various receptors. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. frontiersin.org This can manifest as positive allosteric modulation (PAM), negative allosteric modulation (NAM), or silent allosteric modulation. mdpi.com

Derivatives containing the 4-(2-diethylaminoethoxy)phenyl group have been investigated as potential allosteric modulators. For instance, compounds with similar structural motifs have been studied for their effects on G protein-coupled receptors (GPCRs), such as adenosine (B11128) receptors, where allosteric modulation can offer a more physiological and potentially safer therapeutic approach compared to direct agonists or antagonists. frontiersin.org The synthesis of phenol (B47542) derivatives has been a strategy in the development of negative allosteric modulators for targets like the calcium-sensing receptor (CaSR). researchgate.net However, specific studies demonstrating the allosteric modulation or cooperative binding mechanisms of this compound itself are not prominently available in the scientific literature.

Preclinical Efficacy Studies in Animal Models (non-human, non-clinical trial)

Preclinical animal models are crucial for evaluating the therapeutic potential of new chemical entities before they can be considered for human trials. fda.gov These models help in understanding the in vivo effects and pharmacodynamics of a compound.

Disease-Specific Animal Models for Therapeutic Potential Evaluation

Derivatives of this compound have been evaluated in various disease-specific animal models. A notable area of investigation is in neurodegenerative diseases and epilepsy.

For example, a series of novel 1,3,4-thiadiazole (B1197879) derivatives incorporating the 3-(2-(diethylamino)ethoxy) moiety were synthesized and evaluated for their anticonvulsant activity in murine models. frontiersin.org The maximal electroshock (MES) seizure model, a reliable predictor of efficacy against generalized tonic-clonic seizures, was used to assess these compounds. nih.gov In another study, a chalcone derivative of this compound, PS-10, was evaluated in a streptozotocin (B1681764) (STZ)-induced rat model of dementia to assess its potential for memory improvement. nih.gov

The use of xenograft models, particularly in cancer research, is also a common preclinical approach to evaluate the efficacy of novel compounds. nih.gov While direct studies on this compound in such models are not detailed, its derivatives have been part of broader anticancer research programs. acs.orggoogle.com

Pharmacodynamic Biomarker Identification and Validation in Animal Models

Pharmacodynamic (PD) biomarkers are essential tools in preclinical studies to demonstrate that a therapeutic agent is engaging its target and eliciting a biological response. chdifoundation.org The identification and validation of such biomarkers in animal models are critical steps in drug development.

For derivatives of this compound, PD biomarker studies have been context-dependent. In the study of anticonvulsant 1,3,4-thiadiazole derivatives, the primary pharmacodynamic endpoint was the protection against seizures in the MES test. frontiersin.org In Alzheimer's disease models, brain biochemical estimations are often performed to delineate the mechanism of action, serving as PD biomarkers. nih.gov For instance, the levels of acetylcholinesterase or the burden of amyloid plaques could be measured.

While specific PD biomarkers for this compound have not been established, the general approach involves measuring a downstream biological effect that is plausibly linked to the compound's mechanism of action. chdifoundation.org

Comparative Efficacy of Derivatives in Preclinical Models

Comparative efficacy studies are vital for identifying the most promising drug candidates from a series of related compounds. Such studies have been conducted for derivatives of this compound.

In the investigation of aminoethyl-substituted chalcones for Alzheimer's disease, several derivatives were synthesized and compared. nih.govmdpi.com The compound with a 4-methylpiperazine moiety (PS-10) showed the most potent acetylcholinesterase inhibitory activity, even more so than the standard drug donepezil (B133215) in in vitro assays. nih.gov The diethylamine (B46881) derivative (PS-3) exhibited lower activity in comparison. mdpi.com

Similarly, a study on 1,3,4-thiadiazole derivatives as anticonvulsants compared the efficacy of several compounds in the MES model. frontiersin.orgnih.gov The derivative 3-(2-(diethylamino)ethoxy)-N-(1,3,4-thiadiazol-2-yl)benzamide (6d) was among the compounds that showed significant protection against seizures. frontiersin.org

These comparative studies highlight how structural modifications to the this compound scaffold can significantly impact biological activity and therapeutic efficacy in preclinical models.

Table 1: Comparative Acetylcholinesterase (AChE) Inhibitory Activity of Chalcone Derivatives nih.govmdpi.com

| Compound ID | Amine Moiety | AChE IC50 (nM) |

| PS-3 | Diethylamine | > 50 |

| PS-5 | Piperidine (B6355638) | 19.71 |

| PS-10 | 4-methylpiperazine | 15.3 |

| Donepezil (Standard) | - | 15.68 |

Table 2: Anticonvulsant Activity of 1,3,4-Thiadiazole Derivatives in the MES Test frontiersin.org

| Compound ID | R Group on Benzamide | % Protection (30 mg/kg) |

| 6d | 3-(2-(diethylamino)ethoxy) | 66.66 |

| 7d | 4-Methoxy-3-(2-(diethylamino)ethoxy) | 83.33 |

| Sodium Valproate (Standard) | - | 100 |

| Acetazolamide (Standard) | - | 100 |

Structure Activity Relationship Sar and Rational Design of 4 2 Diethylaminoethoxy Phenol Analogues

Identification of Key Pharmacophoric Elements within 4-(2-Diethylaminoethoxy)phenol

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound and its derivatives, several key pharmacophoric elements can be identified:

The Phenolic Hydroxyl Group: This group can act as a hydrogen bond donor, which is a critical interaction for binding to many biological targets.

The Aromatic Phenol (B47542) Ring: This planar, hydrophobic ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a target protein's binding pocket.

The Ether Oxygen: The oxygen atom of the ethoxy linker can function as a hydrogen bond acceptor, contributing to the binding affinity.

The Ethoxy Alkyl Chain: This two-carbon chain acts as a flexible spacer, providing the optimal distance and orientation for the terminal amine group to interact with its target site.

The Basic Tertiary Amine (Diethylamino group): This functional group is typically protonated at physiological pH, allowing it to form ionic bonds or strong hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in a receptor or enzyme active site. The diethylaminoethoxy moiety is a recognized feature in medicinal chemistry that can enhance solubility and bioavailability.

Pharmacophore models for various target classes, such as muscarinic M3 receptor antagonists and anticonvulsant agents, often include these types of features, highlighting their general importance in drug-receptor interactions. acs.orgfrontiersin.org

Systematics of Structural Modifications and Their Impact on Biological Activity

Systematic modification of the this compound scaffold has been a key strategy for exploring its chemical space and optimizing biological activity.

The length and flexibility of the alkyl chain connecting the ether oxygen and the terminal amine are critical for positioning the basic amine group correctly within its binding site. Studies on related structures, such as flexible triphenylethylene (B188826) derivatives, have compared the standard two-carbon (ethoxy) linker with longer chains, such as a three-carbon (propoxy) linker. researchgate.net For example, in a series of triphenylethylene analogues, a compound with a -(3-Dimethylamino-propoxy)- side chain demonstrated potent antiestrogenic activity, indicating that variations in chain length can be beneficial for specific targets. researchgate.net The optimal chain length is target-dependent, as it dictates the geometric possibility of forming a key ionic or hydrogen bond.

Modifying the substitution pattern on the phenol ring can significantly impact electronic properties, lipophilicity, and steric interactions, thereby altering biological activity.

Halogenation: In a series of benzoxazole (B165842) derivatives synthesized from a related benzaldehyde, the introduction of a chlorine atom at the 5-position of an adjacent benzoxazole ring (structurally related to the primary phenol ring) enhanced antiproliferative activity compared to unsubstituted analogues. mdpi.com

Alkoxy Groups: The addition of a methoxy (B1213986) group to the phenyl ring has been shown to increase the antiproliferative activity of certain benzoxazole derivatives. mdpi.com However, in other contexts, such as acridone (B373769) antimalarials, di-substitutions on the aromatic ring with moieties like (diethylamino)ethoxy and methoxy were found to be detrimental to activity. nih.gov

Iodination: The introduction of two iodine atoms onto the phenol ring, as seen in (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone, creates a unique structural analogue. smolecule.com This modification significantly alters the size and electronic nature of the ring, which can lead to different biological properties.

These findings underscore that the influence of substituents is highly context-dependent, relying on the specific interactions within the target's binding site.

The nature of the terminal amine group is a crucial determinant of activity. The size, shape, and basicity of the amine affect its interaction with the target and can influence properties like selectivity and potency. In the development of acetylcholinesterase (AChE) inhibitors based on a chlorochalcone (B8783882) scaffold, the terminal amine of the side chain was systematically varied. tandfonline.com The study found a clear trend in inhibitory potency.

Similarly, in studies of benzoxazole derivatives with antiproliferative activity, analogues bearing N,N-diethyl or morpholine (B109124) substituents on the side chain generally showed superior activity compared to those with pyrrolidine (B122466) or piperidine (B6355638) groups. mdpi.com

| Amine Group | Scaffold | Biological Activity | Relative Potency/Finding | Reference |

|---|---|---|---|---|

| Pyrrolidine | Chlorochalcone | AChE Inhibition | Most potent | tandfonline.com |

| Piperidine | Chlorochalcone | AChE Inhibition | Less potent than pyrrolidine | tandfonline.com |

| Dimethylamine | Chlorochalcone | AChE Inhibition | Less potent than piperidine | tandfonline.com |

| Diethylamine (B46881) | Chlorochalcone | AChE Inhibition | Least potent in the series | tandfonline.com |

| N,N-Diethyl | Benzoxazole | Antiproliferative | Superior activity | mdpi.com |

| Morpholine | Benzoxazole | Antiproliferative | Superior activity | mdpi.com |

| Pyrrolidine | Benzoxazole | Antiproliferative | Less active than N,N-diethyl and morpholine | mdpi.com |

| Piperidine | Benzoxazole | Antiproliferative | Less active than N,N-diethyl and morpholine | mdpi.com |

Rational Design Principles for Enhanced Target Selectivity and Potency (preclinical)

Rational drug design utilizes the knowledge of SAR to create new molecules with improved characteristics. For analogues of this compound, preclinical design principles focus on optimizing interactions with a specific biological target to enhance potency and selectivity.

One successful strategy involves the rigidification of the molecular scaffold. For example, in the development of nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists related to MG624, which contains a diethylaminoethoxy moiety, rigidifying the flexible parts of the molecule led to compounds with higher affinity and selectivity for the α7-nAChE subtype. nih.gov

Another principle is the hybridization of pharmacophoric elements from different known ligands. By combining the key features of this compound analogues with other structural motifs known to bind to a target, novel compounds with dual or enhanced activity can be designed. researchgate.net This approach has been used to develop multi-target compounds for complex diseases like Alzheimer's. unibo.it

Structure-based design, where the three-dimensional structure of the target protein is known, allows for the precise design of ligands that fit optimally into the binding site. Modifications to the this compound scaffold can be guided by computational docking simulations to predict binding affinity and orientation, helping to prioritize the synthesis of the most promising candidates. tandfonline.com

Combinatorial Chemistry and High-Throughput Screening Approaches for Analogue Discovery (if applicable)

The discovery of novel lead compounds and the exploration of SAR are often accelerated by modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS).

Combinatorial chemistry is a set of techniques used to create a large number of compounds (a "library") in a single process. rroij.com This approach is highly applicable to the this compound scaffold. A combinatorial library could be generated by reacting a common intermediate, such as 4-hydroxyphenol, with a diverse set of alkylating agents containing different amine groups and chain lengths. Simultaneously, various substituents could be introduced onto the phenol ring, rapidly producing thousands of distinct analogues.

High-Throughput Screening (HTS) is an automated method that allows for the rapid testing of these large compound libraries for a specific biological activity. evotec.com For instance, a library of this compound analogues could be screened for its ability to inhibit a particular enzyme or bind to a specific receptor. nih.gov HTS can quickly identify "hits"—compounds that show activity in the assay. evotec.com These hits then become the starting point for more focused lead optimization efforts, guided by the initial SAR data generated from the screen. evotec.com This combination of combinatorial synthesis and HTS has been instrumental in discovering novel leads for a wide array of biological targets, including those relevant to the derivatives of this compound. acs.orgnih.gov

Computational Chemistry and in Silico Modeling of 4 2 Diethylaminoethoxy Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. These calculations can predict molecular geometry, orbital energies, and reactivity indicators. wisdomlib.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is often employed to optimize the molecular geometry and calculate various quantum chemical parameters. arabjchem.org For phenolic compounds, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can determine thermodynamic properties such as heat capacity, entropy, and enthalpy. ijsrst.com

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. arabjchem.org These parameters are crucial in quantitative structure-activity relationship (QSAR) models for predicting the biological activities of phenol (B47542) derivatives. wisdomlib.org

Table 1: Representative Quantum Chemical Parameters Calculated by DFT (Note: These are illustrative values typical for phenolic compounds and not specific experimental data for 4-(2-diethylaminoethoxy)phenol.)

| Parameter | Description | Representative Value |

| E-HOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 eV |

| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | ~ 5.0 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | ~ 3.5 Debye |

| Heat of Formation | Enthalpy change when the compound is formed from its elements | Varies |

| Entropy (S) | Measure of the randomness or disorder of the molecule | Varies |

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution on a molecule's surface. It helps identify the regions prone to electrophilic and nucleophilic attacks. researchgate.net In an MEP map, different colors represent different electrostatic potential values. Typically, red and yellow areas indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.netajchem-a.com Green regions represent neutral potential. ajchem-a.com

For a molecule like this compound, the MEP map would likely show a negative potential (red/yellow) around the phenolic oxygen atom, indicating it is a primary site for electrophilic interaction. researchgate.net The nitrogen atom in the diethylamino group would also exhibit electron-rich characteristics. The hydrogen of the phenolic hydroxyl group would show a positive potential (blue), marking it as a site for nucleophilic interaction. researchgate.net

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) are computational techniques used to model the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. These simulations are crucial for understanding the mechanism of action of bioactive compounds.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This helps in understanding the binding modes and key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For derivatives containing the diethylaminoethoxy group, this moiety is often critical for receptor binding.

For instance, in studies on related benzoxazole (B165842) derivatives, the diethylamino substituent was found to be important for activity. mdpi.com Similarly, docking studies of thiazolyl-salicylamide derivatives containing a diethylaminoethoxy chain revealed specific binding conformations within the catalytic site of enzymes like lanosterol (B1674476) 14α-demethylase. farmaciajournal.com The analysis of these docked poses can identify key amino acid residues in the target's active site that interact with the ligand.

Molecular dynamics simulations can further refine the docked poses, providing insights into the dynamic stability of the ligand-protein complex over time. utexas.edu MD simulations can reveal conformational changes in both the ligand and the target upon binding. nih.gov

Binding free energy (often denoted as ΔG) quantifies the strength of the interaction between a ligand and its target. A more negative value indicates a stronger and more stable binding. These values can be estimated from molecular docking scores or calculated more rigorously using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

In docking studies of various compounds containing the diethylaminoethoxy moiety, calculated binding energies have been used to rank potential inhibitors. For example, studies on indole-based derivatives reported binding free energies (ΔG) to predict the best binding poses. nih.gov Similarly, docking of thiazolyl-salicylamide derivatives against a fungal enzyme target provided predicted inhibition constants and ΔG values. farmaciajournal.com

Table 2: Representative Binding Free Energies for Related Compounds (Note: This table shows examples from studies on derivatives containing the diethylaminoethoxy group, illustrating typical results.)

| Compound Class | Target Enzyme | Binding Energy (ΔG) / Score | Reference |

| Thiazolyl-salicylamide Derivatives | Lanosterol 14α-demethylase | Varies (e.g., -8 to -10 kcal/mol) | farmaciajournal.com |

| Indole-based Glyoxamides | Carbonic Anhydrase | Varies | nih.gov |

| Phenol derivatives | ATP synthase | -6.8 kcal/mol | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural properties (descriptors) of a series of compounds with their biological activity. mdpi.commdpi.com The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. mdpi.com

The process involves several steps: selecting a dataset of compounds with known activities, calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), building a model using statistical methods like Multiple Linear Regression (MLR), and validating the model's predictive power. mdpi.comresearchgate.net Quantum chemical parameters, such as HOMO-LUMO energies, derived from DFT are often used as descriptors in QSAR studies of phenol derivatives. wisdomlib.org

While no specific QSAR models for this compound were found, its descriptors could be incorporated into a larger dataset of phenolic compounds to predict various activities, such as antimicrobial or anticancer effects. The diethylaminoethoxy group would contribute to descriptors related to lipophilicity, molecular volume, and hydrogen bonding capacity, which are known to influence biological activity. farmaciajournal.com

In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity – computational, not experimental or clinical data)

Computational chemistry and in silico modeling provide crucial insights into the pharmacokinetic and toxicological profiles of chemical compounds, significantly accelerating the early stages of research. By employing sophisticated algorithms and predictive models, the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule can be estimated before undertaking expensive and time-consuming experimental studies. scispace.com For this compound, web-based platforms such as pkCSM and SwissADME are utilized to generate a comprehensive ADMET profile. nih.govjapsonline.com These tools use the compound's structure, typically in SMILES format (CCCN(CC)CCOC1=CC=C(C=C1)O), to predict its behavior in the human body. uq.edu.au

Absorption

The absorption profile of a compound determines how effectively it enters the bloodstream from the site of administration. Key in silico predictions for this compound focus on its potential for oral bioavailability.

Water Solubility: The compound is predicted to be soluble in water. The pkCSM model predicts a LogS value of -2.369, while SwissADME provides a consensus LogS (ESOL) of -2.45, both indicating good solubility. phytojournal.comsciensage.info

Gastrointestinal (GI) Absorption: SwissADME predicts high gastrointestinal absorption for the compound. phytojournal.com The pkCSM model further quantifies this, predicting a human intestinal absorption rate of 94.556%. uq.edu.au A value greater than 80% is considered to be high.

Caco-2 Permeability: The Caco-2 cell line is a model for the human intestinal barrier. The predicted Caco-2 permeability (log Papp in 10⁻⁶ cm/s) from the pkCSM server is 0.992. uq.edu.au A value greater than 0.90 suggests high permeability.

P-glycoprotein (P-gp) Interaction: P-glycoprotein is an efflux pump that can remove compounds from cells, reducing their absorption and penetration into tissues. Both SwissADME and pkCSM models predict that this compound is not a substrate of P-glycoprotein, suggesting it is less likely to be actively removed from the intestines. uq.edu.auphytojournal.com However, SwissADME predicts it may act as an inhibitor of P-gp.

Table 6.4.1: Predicted Absorption Properties of this compound

| Parameter | Predicted Value | Prediction Tool | Interpretation |

| Water Solubility (logS) | -2.369 | pkCSM | Soluble |

| Water Solubility (logS) | -2.45 | SwissADME (ESOL) | Soluble |

| GI Absorption | High | SwissADME | High Absorption |

| Intestinal Absorption (%) | 94.556 | pkCSM | High Absorption |

| Caco-2 Permeability (logPapp) | 0.992 | pkCSM | High Permeability |

| P-gp Substrate | No | SwissADME, pkCSM | Low Efflux |

| P-gp I Inhibitor | Yes | SwissADME | Potential Inhibitor |

| P-gp II Inhibitor | No | SwissADME | Not an Inhibitor |

Distribution

Distribution models predict how a compound spreads through the body's various tissues and fluids after absorption.

Volume of Distribution (VDss): The steady-state volume of distribution (VDss) indicates the extent of a drug's distribution in tissues versus plasma. The pkCSM model predicts a LogVDss of 0.224 L/kg. uq.edu.au This value suggests that the compound distributes moderately into tissues.

Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is critical for centrally acting agents. The pkCSM model predicts a LogBB value of 0.054, and SwissADME also predicts that the compound can cross the BBB. uq.edu.auphytojournal.com A LogBB value greater than -1 indicates a compound can readily cross the barrier.

CNS Permeability: Complementing the BBB prediction, the pkCSM model predicts a CNS permeability LogPS value of -1.782. A value greater than -2 suggests the compound can penetrate the Central Nervous System.

Table 6.4.2: Predicted Distribution Properties of this compound

| Parameter | Predicted Value | Prediction Tool | Interpretation |

| VDss (log L/kg) | 0.224 | pkCSM | Moderate Tissue Distribution |

| BBB Permeability | Yes | SwissADME | Can Cross the BBB |

| BBB Permeability (logBB) | 0.054 | pkCSM | Can Cross the BBB |

| CNS Permeability (logPS) | -1.782 | pkCSM | Can Penetrate the CNS |

Metabolism

Metabolism predictions estimate how the body chemically modifies a compound, which primarily occurs via cytochrome P450 (CYP) enzymes.

CYP Inhibition: Both SwissADME and pkCSM models were used to predict the inhibitory potential of this compound against major CYP isoforms. uq.edu.auphytojournal.com The compound is predicted to be an inhibitor of CYP2D6 by both models. SwissADME also predicts it to be an inhibitor of CYP1A2, while pkCSM predicts it is not. uq.edu.auphytojournal.com Neither model predicts inhibition of CYP2C19, CYP2C9, or CYP3A4. uq.edu.auphytojournal.com

CYP Substrate: The compound is not predicted to be a substrate for CYP2D6 or CYP3A4 according to pkCSM predictions.

Table 6.4.3: Predicted Metabolic Properties of this compound

| Parameter | Predicted Result | Prediction Tool |

| CYP1A2 Inhibitor | Yes | SwissADME |

| CYP1A2 Inhibitor | No | pkCSM |

| CYP2C19 Inhibitor | No | SwissADME, pkCSM |

| CYP2C9 Inhibitor | No | SwissADME, pkCSM |

| CYP2D6 Inhibitor | Yes | SwissADME, pkCSM |

| CYP3A4 Inhibitor | No | SwissADME, pkCSM |

| CYP2D6 Substrate | No | pkCSM |

| CYP3A4 Substrate | No | pkCSM |

Excretion

Excretion models predict how a compound and its metabolites are removed from the body.

Total Clearance: This parameter describes the volume of plasma cleared of the compound per unit time. The pkCSM model predicts a total clearance value of 0.899 mL/min/kg. uq.edu.au

Renal OCT2 Substrate: The Organic Cation Transporter 2 (OCT2) is involved in the renal secretion of drugs. The pkCSM model predicts that this compound is likely a substrate for the renal OCT2 transporter, suggesting it may be actively secreted into the urine. uq.edu.au

Table 6.4.4: Predicted Excretion Properties of this compound

| Parameter | Predicted Value | Prediction Tool | Interpretation |

| Total Clearance (log ml/min/kg) | 0.899 | pkCSM | Rate of elimination |

| Renal OCT2 Substrate | Yes | pkCSM | Likely secreted by kidneys |

Toxicity

Toxicity predictions are essential for early safety assessment. These models estimate the potential for a compound to cause various forms of toxicity.

AMES Toxicity: The AMES test assesses the mutagenic potential of a compound. The pkCSM model predicts that this compound is not an AMES mutagen. uq.edu.au

hERG Inhibition: Inhibition of the hERG potassium channel can lead to cardiotoxicity. The pkCSM model predicts that the compound is a hERG I inhibitor.

Hepatotoxicity: The potential to cause liver damage is a critical safety concern. The pkCSM model predicts that this compound is not hepatotoxic. uq.edu.au

Skin Sensitisation: The pkCSM model predicts that the compound is not a skin sensitiser. uq.edu.au

Table 6.4.5: Predicted Toxicity Profile of this compound

| Parameter | Predicted Result | Prediction Tool |

| AMES Toxicity | No | pkCSM |

| hERG I Inhibitor | Yes | pkCSM |

| hERG II Inhibitor | No | pkCSM |

| Hepatotoxicity | No | pkCSM |

| Skin Sensitisation | No | pkCSM |

| Minnow Toxicity (log mM) | -0.198 | pkCSM |

| Oral Rat Acute Toxicity (LD50) | 2.535 mol/kg | pkCSM |

| Oral Rat Chronic Toxicity (LOAEL) | 1.733 log mg/kg_bw/day | pkCSM |

Analytical and Bioanalytical Methodologies for Research of 4 2 Diethylaminoethoxy Phenol

Development of Robust Analytical Methods for Purity and Stability Assessment in Research Samples

To ensure the integrity of research findings, the purity of the test compound must be accurately determined and its stability under various conditions must be monitored. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed techniques for these assessments.

HPLC is a cornerstone technique for the analysis of phenolic compounds due to its high resolution and sensitivity. For 4-(2-Diethylaminoethoxy)phenol, a reversed-phase HPLC method is typically developed. This method separates compounds based on their hydrophobicity.

A typical analysis involves injecting a sample extract onto a chromatographic column, where it is separated into its individual components. alsenvironmental.co.uk These components then pass through a detector, which records a signal proportional to the amount of each component. alsenvironmental.co.uk The identity of this compound is confirmed by comparing its retention time to that of a certified reference standard run under the same conditions. mdpi.com Purity is assessed by calculating the area of the main compound peak as a percentage of the total area of all detected peaks in the chromatogram. Stability-indicating methods are developed by subjecting the compound to stress conditions (e.g., acid, base, heat, light) and demonstrating that the HPLC method can separate the intact compound from any degradation products that may form.

Advanced detectors enhance the selectivity and sensitivity of HPLC analysis. A Photo Diode Array (PDA) or UV detector is commonly used for phenolic compounds, with detection wavelengths set to an absorbance maximum of the analyte, such as 278 nm. mdpi.compom.go.id Electrochemical detectors can also be employed, offering high sensitivity for electroactive species like phenols. alsenvironmental.co.uk

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | pom.go.id |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.05 M acetic buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) | pom.go.id |

| Flow Rate | 0.8 - 1.0 mL/min | mdpi.compom.go.id |

| Column Temperature | 25 - 40 °C | mdpi.compom.go.id |

| Detector | UV/PDA at λ = 278 nm or Electrochemical Detector | alsenvironmental.co.ukmdpi.com |

| Injection Volume | 5 - 20 µL | mdpi.com |

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a definitive method for purity analysis. It is particularly useful for identifying volatile and semi-volatile organic compounds. matec-conferences.org However, due to the polar nature of the hydroxyl group in phenols, derivatization is an essential prerequisite for GC analysis. nih.govresearchgate.net This process converts the polar analyte into a less polar, more volatile, and more thermally stable derivative. nih.gov Common derivatizing agents for phenols include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). biorxiv.org

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. matec-conferences.org The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each component. researchgate.net The mass spectrum serves as a chemical fingerprint, allowing for confident identification of the compound and any impurities.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Derivatization | Silylation with MSTFA or BSTFA | biorxiv.org |

| GC Column | HP-5ms (5% phenyl methyl siloxane) or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) | matec-conferences.orgbiorxiv.org |

| Carrier Gas | Helium at a constant flow rate (e.g., 0.6 - 1.1 mL/min) | matec-conferences.orgbiorxiv.org |

| Injection Mode | Splitless or Split (e.g., 1:20) | matec-conferences.orgbiorxiv.org |

| Oven Program | Temperature ramp, e.g., start at 50-70 °C, ramp up to 280 °C | matec-conferences.orgbiorxiv.org |

| MS Detector | Electron Ionization (EI) at 70 eV, scanning a mass range of 50-600 m/z | biorxiv.org |

Bioanalytical Method Development for Quantification in Preclinical Biological Matrices

To understand the pharmacokinetic profile of this compound, sensitive and selective methods are required to measure its concentration over time in biological fluids and tissues from preclinical studies.

LC-MS/MS is the preferred technique for quantifying drugs and their metabolites in biological matrices due to its exceptional sensitivity and selectivity. uvigo.es A method for this compound would typically involve reversed-phase liquid chromatography, often using ultra-high performance liquid chromatography (UPLC) for faster analysis times and better resolution, coupled to a triple quadrupole mass spectrometer. mdpi.com

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (typically the protonated molecule, [M+H]+, of the analyte) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. mdpi.com This transition from a specific precursor to a specific product ion is highly selective for the target analyte, minimizing interference from other components in the biological matrix. nih.gov An internal standard, a compound with similar chemical properties to the analyte, is added to all samples and standards to correct for variations in sample processing and instrument response. nih.gov

Biological matrices such as plasma and tissue homogenates are complex mixtures containing proteins, salts, lipids, and other endogenous substances that can interfere with analysis. uvigo.es Therefore, a sample preparation step is essential to extract the analyte and remove these interferences. Common strategies include:

Protein Precipitation (PPT): This is a simple and fast method where a water-miscible organic solvent, such as acetonitrile, is added to the plasma sample. mdpi.com The solvent causes proteins to denature and precipitate, after which they are removed by centrifugation. The resulting supernatant, containing the analyte, can then be injected into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into a water-immiscible organic solvent. nih.gov The choice of solvent is critical for achieving high extraction efficiency. For a phenolic compound, a mixture like isopropyl alcohol and chloroform (B151607) might be used. nih.gov After mixing and centrifugation, the organic layer containing the analyte is separated, evaporated, and the residue is reconstituted in a solvent compatible with the mobile phase. nih.gov

Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed into a cartridge to selectively retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. SPE can provide cleaner extracts than PPT or LLE, though it is often more time-consuming and expensive.

Method Validation for Research Applications (Accuracy, Precision, Linearity, LOD/LOQ)

Before a new analytical method can be used for research samples, it must undergo formal validation to demonstrate that it is reliable and fit for its intended purpose. Key validation parameters include:

Accuracy: This measures the closeness of the mean test results to the true value. It is often expressed as percent recovery. pom.go.id For bioanalytical methods, accuracy is typically assessed by analyzing quality control (QC) samples at different concentrations, with acceptance criteria often falling within 85-115% (or 80-120% at the lower limit of quantification). nih.gov

Precision: This assesses the degree of scatter between a series of measurements. It is reported as the relative standard deviation (RSD) or coefficient of variation (CV). pom.go.id Precision is evaluated at different concentrations within a single run (intra-day precision) and across different days (inter-day precision), with acceptance limits typically set at ≤15% RSD (or ≤20% at the lower limit of quantification). nih.govnih.gov

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. A calibration curve is generated, and the linearity is assessed by the correlation coefficient (r) or coefficient of determination (R²), which should ideally be close to 1.0. pom.go.idnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov The LOQ is a critical parameter for pharmacokinetic studies, as it determines the ability to measure low concentrations of the compound at later time points.

| Parameter | Typical Acceptance Criteria/Finding | Reference |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | nih.gov |

| Accuracy (% Recovery) | 85% - 115% | nih.gov |

| Precision (% RSD) | ≤ 15% | nih.gov |

| LOD | 0.01 - 9.84 µg/kg (LC-MS/MS) | nih.gov |

| LOQ | 0.03 - 32.8 µg/kg (LC-MS/MS) | nih.gov |

| Recovery | 81.9% - 117.2% | nih.gov |

Emerging Research Directions and Future Perspectives on 4 2 Diethylaminoethoxy Phenol

Integration with Systems Biology Approaches in Preclinical Research

Systems biology, with its holistic approach to understanding complex biological interactions, offers a powerful lens through which to investigate the mechanisms of action of compounds like 4-(2-Diethylaminoethoxy)phenol. frontiersin.orgfrontiersin.org In preclinical research, the integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive landscape of the cellular responses to this compound. frontiersin.org

For instance, transcriptomic studies could reveal the genes that are up- or down-regulated in cells exposed to this compound, offering clues about the signaling pathways it modulates. frontiersin.org Proteomic analyses can identify the proteins that directly interact with the compound, while metabolomics can shed light on its effects on cellular metabolism. nih.gov Such an integrated approach can help to build predictive models of the compound's bioactivity and potential toxicity, guiding further preclinical development.

A hypothetical systems biology workflow for preclinical research on this compound could involve:

High-throughput screening: Assessing the compound's effects on a panel of cell lines representing different tissues and disease states.

Multi-omics data generation: Performing transcriptomic, proteomic, and metabolomic analyses on cells that show a significant response to the compound.

Bioinformatic analysis: Integrating the multi-omics data to identify key pathways and networks affected by the compound.

Model validation: Using in vitro and in vivo models to validate the predictions generated from the systems biology analysis.

Potential for Novel Therapeutic Target Identification (preclinical and conceptual)

The unique chemical structure of this compound, featuring both a hydrogen-donating phenolic group and a proton-accepting amino group, suggests its potential to interact with a variety of biological targets. Phenolic compounds, in general, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. gsconlinepress.comnih.gov The presence of the diethylaminoethoxy side chain may modulate these activities and confer new pharmacological properties.

In preclinical and conceptual studies, this compound and its analogs could be explored for their potential to identify novel therapeutic targets in several disease areas:

Neurodegenerative diseases: The antioxidant properties of the phenolic moiety could be beneficial in conditions associated with oxidative stress, such as Alzheimer's and Parkinson's diseases. nih.govnih.gov The amino group might interact with specific receptors or enzymes in the central nervous system.

Cancer: Many phenolic compounds have shown promise as anticancer agents by modulating signaling pathways involved in cancer progression. gsconlinepress.comnih.gov The specific effects of this compound on cancer cells would be a valuable area of investigation.

Inflammatory disorders: The anti-inflammatory effects of phenolic compounds are well-documented. nih.gov Research could focus on identifying the specific inflammatory pathways modulated by this compound.

The following table outlines potential therapeutic targets for this class of compounds based on the known activities of phenolic and amino ether compounds:

| Potential Therapeutic Area | Conceptual Molecular Targets | Rationale |

| Neurodegenerative Diseases | Enzymes involved in oxidative stress (e.g., MAO, cholinesterases), protein aggregation pathways | Phenolic structure suggests antioxidant properties; amino group may interact with CNS targets. nih.govexplorationpub.com |

| Oncology | Kinases, transcription factors, apoptosis-related proteins | Phenolic compounds are known to modulate signaling pathways in cancer. gsconlinepress.comnih.gov |

| Inflammatory Diseases | Cyclooxygenases (COX), lipoxygenases (LOX), inflammatory cytokines | The anti-inflammatory potential of phenolic structures is well-established. nih.gov |

Green Synthesis and Sustainable Chemistry Aspects in Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds to minimize environmental impact. epa.gov The production of this compound can be approached with these principles in mind. Key areas of focus for a greener synthesis would include the use of renewable feedstocks, safer solvents, and catalytic reactions to improve atom economy. acs.orgnih.gov

Traditional methods for synthesizing phenolic ethers often involve the use of hazardous reagents and solvents. nih.gov Green chemistry approaches could explore:

Use of renewable starting materials: Investigating the possibility of deriving the phenol (B47542) backbone from biomass sources. greenchemistry-toolkit.org

Catalytic methods: Employing catalysts to reduce waste and improve reaction efficiency. acs.org

Safer solvents: Replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents. nih.gov

Energy efficiency: Designing synthetic routes that can be carried out at ambient temperature and pressure. acs.org

The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes:

| Principle of Green Chemistry | Application in the Synthesis of this compound |

|---|---|